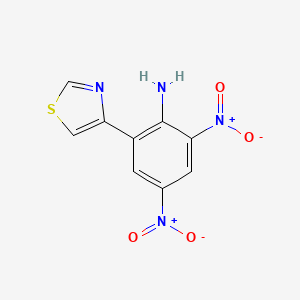
2,4-Dinitro-6-(4-thiazolyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-6-(4-thiazolyl)aniline is a chemical compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dinitro-6-(4-thiazolyl)aniline can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia, which results in the formation of 2,4-dinitroaniline
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, amination, and cyclization, followed by purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-6-(4-thiazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups or the thiazole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline or thiazole derivatives.
Applications De Recherche Scientifique
2,4-Dinitro-6-(4-thiazolyl)aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-6-(4-thiazolyl)aniline involves its interaction with specific molecular targets. The nitro groups and thiazole ring play a crucial role in its biological activity. For instance, dinitroanilines are known to inhibit microtubule formation by targeting tubulin proteins, which can disrupt cell division in plants and microorganisms . This mechanism is particularly relevant in its use as a herbicide and antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitroaniline: Lacks the thiazole ring, making it less versatile in terms of biological activity.
2,6-Dinitroaniline: Another isomer with different positioning of nitro groups, affecting its chemical reactivity and applications.
2,4,6-Trinitroaniline: Contains an additional nitro group, which can enhance its explosive properties but may reduce its specificity in biological applications.
Uniqueness
2,4-Dinitro-6-(4-thiazolyl)aniline is unique due to the presence of both nitro groups and a thiazole ring. This combination provides a balance of chemical reactivity and biological activity, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C9H6N4O4S |
|---|---|
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
2,4-dinitro-6-(1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H6N4O4S/c10-9-6(7-3-18-4-11-7)1-5(12(14)15)2-8(9)13(16)17/h1-4H,10H2 |
Clé InChI |
PHHGRXKLDHBJPA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C2=CSC=N2)N)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















